N-(4-(thiophen-2-yl)thiazol-2-yl)-2-naphthamide

Description

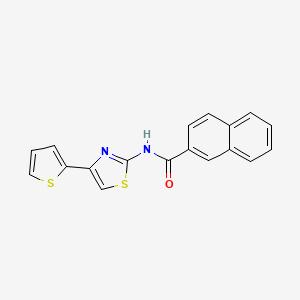

N-(4-(Thiophen-2-yl)thiazol-2-yl)-2-naphthamide is a heterocyclic compound featuring a thiophene-substituted thiazole core linked to a naphthamide group. This structure combines electron-rich aromatic systems (thiophene and naphthalene) with a thiazole ring, which is known for its role in medicinal chemistry due to bioisosteric properties.

Properties

IUPAC Name |

N-(4-thiophen-2-yl-1,3-thiazol-2-yl)naphthalene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N2OS2/c21-17(14-8-7-12-4-1-2-5-13(12)10-14)20-18-19-15(11-23-18)16-6-3-9-22-16/h1-11H,(H,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIWZAOYZMNPUKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=NC(=CS3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(thiophen-2-yl)thiazol-2-yl)-2-naphthamide typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions. This reaction forms the thiazole core structure.

Introduction of the Thiophene Ring: The thiophene ring can be introduced through a coupling reaction with the thiazole ring. This can be achieved using palladium-catalyzed cross-coupling reactions such as the Suzuki or Stille coupling.

Attachment of the Naphthamide Moiety: The final step involves the acylation of the thiazole-thiophene intermediate with 2-naphthoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, solvents, and reaction conditions to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(4-(thiophen-2-yl)thiazol-2-yl)-2-naphthamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene and thiazole rings, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

Substitution: Alkyl halides, acyl chlorides, palladium catalysts.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Reduced thiazole or thiophene derivatives.

Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Anticancer Activity

N-(4-(thiophen-2-yl)thiazol-2-yl)-2-naphthamide has shown promising anticancer activity. Preliminary studies indicate that it can induce apoptosis in cancer cell lines through mechanisms involving caspase activation. For instance, in vitro studies demonstrated a dose-dependent reduction in cell viability across several cancer types, including hepatocellular carcinoma and colorectal adenocarcinoma, with IC50 values indicating significant potency against these cell lines .

Antimicrobial Efficacy

The compound exhibits notable antimicrobial properties against various pathogens, including multidrug-resistant strains. Its mechanism of action may involve disrupting bacterial cell membranes or inhibiting critical enzymatic pathways. Comparative studies have shown that this compound outperforms traditional antibiotics in terms of efficacy against resistant strains .

Case Study 1: Anticancer Research

In a study evaluating the anticancer potential of this compound, researchers found that treatment resulted in significant apoptosis in HepG2 cell lines, confirming its potential as a therapeutic agent for liver cancer. The study highlighted the compound's ability to induce oxidative stress, leading to mitochondrial dysfunction and subsequent cell death .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. Results indicated that it exhibited lower minimum inhibitory concentration (MIC) values compared to conventional antibiotics, suggesting its potential as an effective treatment for bacterial infections .

Mechanism of Action

The mechanism of action of N-(4-(thiophen-2-yl)thiazol-2-yl)-2-naphthamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting the activity of enzymes involved in critical biological processes.

Interacting with DNA: Binding to DNA and interfering with replication or transcription processes.

Modulating Signaling Pathways: Affecting cellular signaling pathways that regulate cell growth, apoptosis, or immune responses.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key physicochemical parameters of N-(4-(thiophen-2-yl)thiazol-2-yl)-2-naphthamide with structurally related compounds from the evidence:

Key Observations :

- Thiophene vs. Benzo[d]thiazole : The target compound’s thiophene-thiazole core (electron-rich) contrasts with the benzo[d]thiazole in compound 3t, which may enhance π-π stacking interactions in biological systems .

- Naphthamide vs.

- Melting Points : The target’s hypothetical melting point is expected to be lower than acetamide derivatives (e.g., 289°C for compound 13) due to reduced hydrogen bonding from the naphthamide group .

Spectroscopic and Analytical Data

- NMR Shifts : The target’s thiophene protons are expected to resonate at δ 7.2–7.5 ppm, distinct from benzo[d]thiazole protons in compound 3t (δ 7.8–8.2 ppm) .

- Mass Spectrometry : The molecular ion peak would differ significantly from acetamide derivatives (e.g., compound 13, [M+H]+ = 423.54) due to the naphthamide’s mass .

Biological Activity

N-(4-(thiophen-2-yl)thiazol-2-yl)-2-naphthamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a thiophene ring, a thiazole ring, and a naphthamide moiety, making it part of a class of thiazole derivatives that have shown diverse biological activities, including antimicrobial and anticancer properties.

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic interactions. The exact targets and pathways affected by this compound are still under investigation; however, thiazole derivatives are known to influence various biochemical pathways.

Biological Activities

- Antimicrobial Activity :

- Antitumor Activity :

- Anti-inflammatory Properties :

Case Studies

- Antitumor Studies :

-

Antimicrobial Testing :

- In vitro assays demonstrated that compounds similar to this compound showed significant inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, with some compounds showing MIC values as low as 0.5 µg/mL against Staphylococcus aureus .

- Anti-inflammatory Assays :

The synthesis of this compound typically involves multiple steps:

- Formation of the Thiazole Ring : Reacting α-haloketones with thiourea under basic conditions.

- Introduction of the Thiophene Ring : Achieved through palladium-catalyzed cross-coupling reactions.

- Attachment of the Naphthamide Moiety : Involves acylation with 2-naphthoyl chloride in the presence of a base like triethylamine .

Comparative Analysis of Biological Activities

| Biological Activity | Related Compounds | Observed Effects |

|---|---|---|

| Antimicrobial | Thiazole derivatives | Significant inhibition against bacteria |

| Antitumor | 1,3,4-thiadiazoles | Cytotoxic effects on cancer cell lines |

| Anti-inflammatory | Similar thiazoles | Inhibition of COX enzymes |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare N-(4-(thiophen-2-yl)thiazol-2-yl)-2-naphthamide and structurally related thiazole derivatives?

- Answer: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is widely used to synthesize thiazole-naphthamide hybrids. For example, substituted 2-azido-N-phenylacetamides react with alkynes in a 1,3-dipolar cycloaddition, yielding triazole-thiazole derivatives with high regioselectivity . Reaction optimization typically involves Cu(OAc)₂ catalysis in tert-butanol/water (3:1) at room temperature, monitored by TLC and purified via recrystallization . Similar protocols can be adapted for synthesizing the target compound by substituting thiophene-containing alkynes.

Q. How are thiazole-naphthamide derivatives characterized to confirm their structural integrity?

- Answer: Multimodal spectral analysis is critical:

- IR spectroscopy identifies functional groups (e.g., C=O at ~1670 cm⁻¹, NH stretches at ~3260 cm⁻¹) .

- NMR spectroscopy (¹H and ¹³C) resolves substituent positions. For example, thiazole protons appear at δ 7.2–8.4 ppm, while naphthamide protons resonate at δ 7.4–8.6 ppm .

- HRMS validates molecular weight (e.g., [M+H]⁺ calculated for C₂₁H₁₈N₅O₄: 404.1359) .

Q. What in vitro assays are used to evaluate the biological activity of thiazole-based compounds?

- Answer: Standard protocols include:

- Antimicrobial screening against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) using agar diffusion or microdilution methods .

- Enzyme inhibition assays (e.g., COX-1/2 for anti-inflammatory potential) via spectrophotometric monitoring of prostaglandin conversion .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to predict the electronic properties of this compound?

- Answer: Hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improve accuracy in calculating thermochemical properties, such as atomization energies (average deviation ±2.4 kcal/mol) . Basis sets like 6-311G(d,p) model electron density distribution, while Natural Bond Orbital (NBO) analysis reveals hyperconjugative interactions in the thiophene-thiazole system .

Q. How can structural contradictions in crystallographic data for thiazole derivatives be resolved?

- Answer: Use iterative refinement tools like SHELXL to adjust thermal parameters and occupancy factors. For example, SHELX leverages high-resolution X-ray data to resolve disordered thiophene rings or hydrogen-bonding networks . Pairing with Hirshfeld surface analysis clarifies intermolecular interactions (e.g., π-π stacking in naphthamide moieties) .

Q. What strategies optimize reaction yields in thiazole-naphthamide synthesis when encountering steric or electronic hindrance?

- Answer:

- Microwave-assisted synthesis reduces reaction time (e.g., 6–8 h → 30 min) while improving yields .

- Protecting groups (e.g., acetyl for NH in azides) mitigate side reactions during cycloaddition .

- Solvent optimization (e.g., DMF for polar intermediates) enhances solubility of bulky substituents .

Q. How do substituent effects on the thiazole ring influence biological activity?

- Answer: Quantitative Structure-Activity Relationship (QSAR) models correlate electronic (Hammett σ) and steric (Taft Es) parameters with bioactivity. For example, electron-withdrawing groups (e.g., -NO₂) on the thiazole ring enhance antimicrobial potency by increasing membrane permeability .

Data Contradiction Analysis

Q. Discrepancies observed in NMR chemical shifts between computational predictions and experimental How to address them?

- Answer: Calibrate DFT-predicted shifts using solvent correction models (e.g., IEF-PCM for DMSO-d₆) and scaling factors for vibrational contributions . Experimental deviations >0.3 ppm in ¹H NMR often indicate unaccounted tautomerism or aggregation .

Q. Conflicting reports on the antimicrobial efficacy of structurally similar thiazole derivatives: What factors contribute to variability?

- Answer: Variability arises from:

- Strain specificity : S. aureus (Gram-positive) may respond differently than P. aeruginosa (Gram-negative) due to membrane lipid composition .

- Assay conditions : Broth microdilution (MIC) vs. disk diffusion may yield divergent results based on compound solubility .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.